molecular formula C17H17N3O3S B12159292 N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

Cat. No.: B12159292
M. Wt: 343.4 g/mol
InChI Key: GERFEAPCQKZIOQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a thiopyrano[4,3-c]pyridazin ring system, which is fused with an acetamide group and an acetylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. The starting materials may include 3-acetylphenylamine and a suitable thiopyrano[4,3-c]pyridazin precursor. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or introduce additional functional groups.

    Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating specific diseases.

    Industry: Utilizing its unique chemical properties for material science or catalysis.

Mechanism of Action

The mechanism of action for N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide include other heterocyclic compounds with thiopyrano or pyridazin ring systems.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C17H17N3O3S/c1-11(21)12-3-2-4-14(7-12)18-16(22)9-20-17(23)8-13-10-24-6-5-15(13)19-20/h2-4,7-8H,5-6,9-10H2,1H3,(H,18,22)

InChI Key

GERFEAPCQKZIOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CSCCC3=N2

Origin of Product

United States

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